2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-30-17-12-10-15(11-13-17)22(28)27-24-26-21-18(7-5-9-20(21)32-24)23(29)25-14-16-6-3-4-8-19(16)31-2/h3-4,6,8,10-13,18H,5,7,9,14H2,1-2H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLBYFCDKHBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure consists of a thiazole ring linked to a carboxamide group and methoxybenzyl moieties. Its molecular formula is , with a molecular weight of approximately 358.45 g/mol.
Research indicates that thiazole derivatives, including the compound , exhibit their anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity to the colchicine site on tubulin is a crucial factor for their efficacy .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values against different cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Prostate Cancer (PC-3) | 0.7 - 1.0 |
| Melanoma (A375) | 0.6 - 1.5 |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.0 - 3.0 |
These values indicate that the compound is effective at low micromolar concentrations, comparable to existing antitumor agents .
In Vivo Studies
Animal models have further validated the anticancer potential of this compound. In xenograft models using human prostate and melanoma cells, treatment with the compound resulted in tumor growth inhibition rates ranging from 20% to 30%, without significant toxicity observed at therapeutic doses .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the methoxy and benzamide groups significantly influence the biological activity of thiazole derivatives. For instance:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Benzamide Variations : Altering the benzamide substituents affects binding affinity to tubulin and overall cytotoxic potency.
Case Studies
A notable case study involved the comparison of various thiazole derivatives with different substituents at the 4-position of the aryl ring. It was found that compounds with bulky aromatic groups exhibited improved cytotoxicity compared to those with smaller substituents .
Scientific Research Applications
Synthesis and Chemical Properties
This compound is synthesized through a multi-step process involving the reaction of various precursors to form the thiazole ring and subsequent modifications to introduce the methoxybenzyl and carboxamide functionalities. The molecular formula is with a molecular weight of approximately 372.48 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole moieties. The compound has been evaluated for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant antimicrobial effects, suggesting that structural modifications can enhance potency against resistant strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Tubulin polymerization inhibition |
| HeLa | 20 | Induction of apoptosis |
| A549 (Lung cancer) | 25 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can be influenced by various structural modifications. The presence of methoxy groups enhances lipophilicity, improving cellular uptake and bioavailability.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in benzyl substitution | Alters selectivity toward different strains |
| Thiazole ring modifications | Enhances anticancer activity |
Case Studies
- Antimicrobial Resistance : A study focused on the efficacy of this compound against multi-drug resistant bacterial strains showed promising results. The compound was tested alongside conventional antibiotics, revealing synergistic effects that could improve treatment outcomes for infections caused by resistant pathogens.
- Cancer Cell Mechanisms : Research investigating the mechanism of action found that this compound binds to the colchicine site on tubulin, inhibiting microtubule assembly necessary for mitosis. This mechanism leads to cell cycle arrest and apoptosis in cancer cells, providing a potential pathway for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis involves multi-step reactions, including amidation, esterification, and coupling. For example, analogous thiazole derivatives are synthesized via coupling reactions using EDCI/HOBt as catalysts in dichloromethane (DCM) under nitrogen, followed by purification via column chromatography and HPLC . Key variables include solvent choice (e.g., DCM vs. DMF), temperature (reflux vs. room temperature), and catalyst ratios.
- Data : In thiazole-based syntheses, yields range from 34.5% to 98.7%, with purity confirmed by HPLC (≥98%) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- HPLC : Use C18 columns with acetonitrile/water gradients to confirm purity (e.g., 98–99% at 254 nm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 500–600 range for related derivatives) .
Q. What are the critical solubility and stability considerations for this compound in experimental assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies under varying temperatures (4°C vs. −20°C) and light exposure are essential to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?
- Methodology :
- Dose-Response Studies : Compare IC50 values across cell lines (e.g., cancer vs. bacterial models) .
- Mechanistic Assays : Use kinase inhibition or bacterial membrane permeability assays to identify primary targets .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify confounding variables (e.g., impurity levels >2% in older studies) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets like tubulin or kinases?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1SA0 for tubulin) to simulate interactions with the thiazole core and methoxybenzyl groups .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- Data : Analogous thiazole-carboxamides show binding energies of −8.5 to −10.2 kcal/mol to kinases .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- Pro-drug Design : Modify the carboxamide group to esters for improved oral bioavailability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Methodological Challenges
Q. What strategies mitigate stereochemical ambiguity in the tetrahydrobenzo[d]thiazole core during synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .
Q. How can conflicting cytotoxicity data between academic and industrial studies be reconciled?
- Root Causes :
- Assay variability (MTT vs. ATP-based assays).
- Differences in cell passage number or culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
